

CAL-130 Racemate: A Comparative Analysis of Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: CAL-130 Racemate

Cat. No.: B1600120

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of **CAL-130 racemate**, with a focus on its primary targets within the phosphoinositide 3-kinase (PI3K) family. The information is supported by available experimental data and methodologies.

CAL-130 is a potent inhibitor of the class I PI3K isoforms delta (δ) and gamma (γ).^[1] The racemate, **CAL-130 Racemate**, therefore, also functions as a PI3K δ inhibitor.^[2] Understanding the selectivity of such inhibitors is crucial for predicting their efficacy and potential off-target effects in therapeutic applications.

Comparative Selectivity of CAL-130 Against PI3K Isoforms

The inhibitory activity of CAL-130 has been characterized against the four class I PI3K isoforms (α , β , γ , and δ). The half-maximal inhibitory concentrations (IC₅₀) demonstrate a preferential inhibition of the p110 δ and p110 γ catalytic subunits.^[1]

Below is a comparison of the IC₅₀ values of CAL-130 with other notable PI3K inhibitors. This data highlights the distinct selectivity profiles within this class of inhibitors.

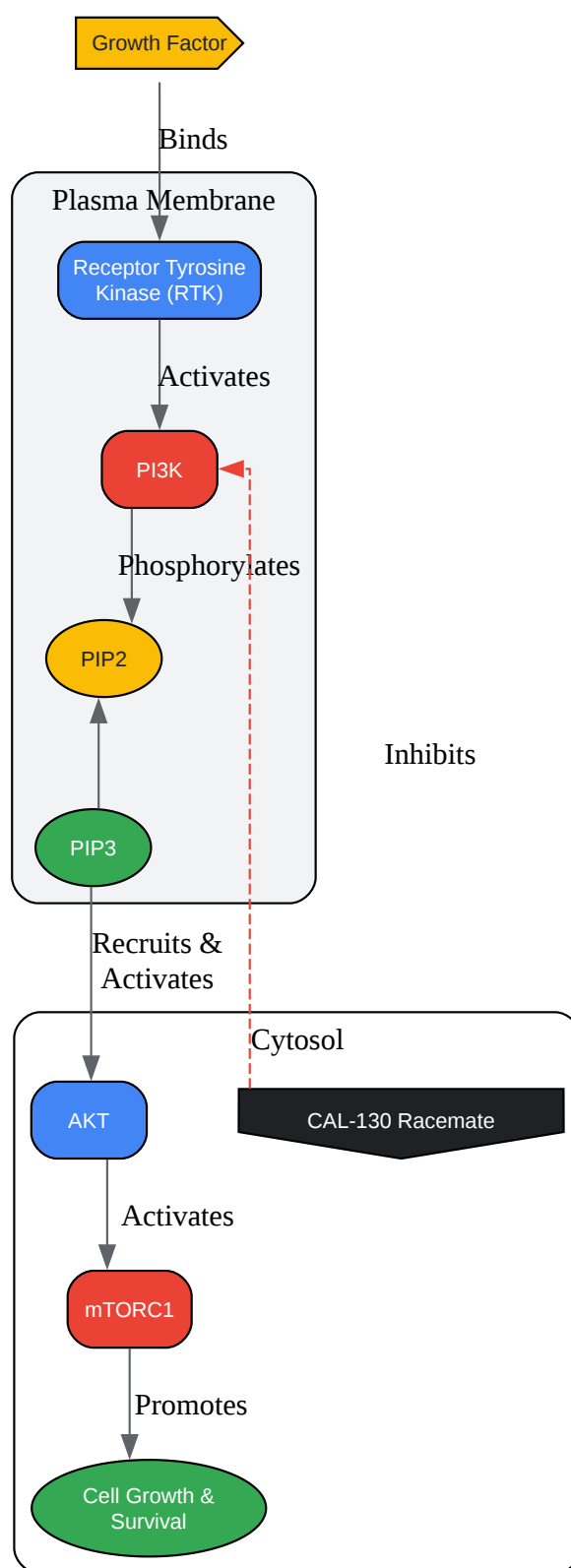
Inhibitor	PI3K α (IC50, nM)	PI3K β (IC50, nM)	PI3K γ (IC50, nM)	PI3K δ (IC50, nM)	Selectivity
CAL-130	115	56	6.1	1.3	δ/γ selective
Alpelisib (BYL719)	5	1156	250	290	α selective[3]
Idelalisib (CAL-101)	8600	4000	89	2.5	δ selective[3]
GDC-0941 (Pictilisib)	3	33	3	3	Pan-Class I

Note: Data for CAL-130 is for the pure enantiomer, of which the racemate is comprised.

While comprehensive data on the selectivity of **CAL-130 racemate** against a broad kinase panel is not widely published, it has been reported that CAL-130 does not inhibit other signaling pathways such as p38 MAPK or the insulin receptor tyrosine kinase, suggesting a degree of specificity for the PI3K family.[1]

PI3K/AKT/mTOR Signaling Pathway

CAL-130 exerts its effects by inhibiting PI3K, a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway is integral to regulating cell cycle, proliferation, survival, and growth.[4] Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, modulates a variety of cellular processes, including the activation of mTOR.[4][6]



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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of **CAL-130 Racemate**.

Experimental Protocols

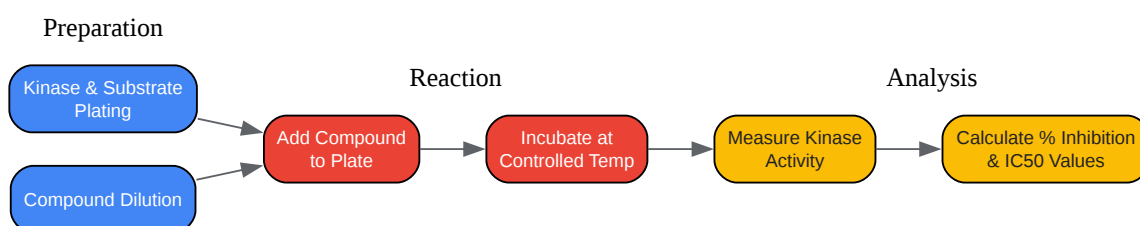
The determination of a kinase inhibitor's selectivity profile is achieved through standardized in vitro assays. Below is a generalized protocol representative of the methods used for such evaluations.

Kinase Selectivity Profiling (General Protocol)

This protocol outlines a common workflow for assessing the inhibitory activity of a compound against a panel of kinases.

- **Compound Preparation:** The test compound, such as **CAL-130 racemate**, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to be used for determining dose-response curves.
- **Kinase Reaction Setup:**
 - Individual kinase reactions are set up in a multi-well plate format (e.g., 96- or 384-well).
 - Each well contains the specific kinase, its corresponding substrate (a peptide or protein), and ATP.
 - The reaction buffer is optimized for each kinase to ensure optimal activity.
- **Inhibitor Addition:** The diluted test compound is added to the reaction wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the baseline kinase activity (100% activity).
- **Incubation:** The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate its substrate.
- **Reaction Termination and Detection:** The reaction is stopped, and the extent of substrate phosphorylation is measured. Common detection methods include:
 - **Radiometric Assays:** Using radiolabeled ATP (e.g., [γ -³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

- Fluorescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate.
- Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
- Data Analysis:
 - The raw data is converted to percent inhibition relative to the solvent control.
 - For dose-response experiments, the percent inhibition is plotted against the logarithm of the inhibitor concentration.
 - The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a sigmoidal curve.



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Caption: A generalized experimental workflow for kinase selectivity profiling.

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